molecular formula C18H24N2O3 B1443602 Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1160247-19-7

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B1443602
CAS No.: 1160247-19-7
M. Wt: 316.4 g/mol
InChI Key: DZRQAACZBOUAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C18H24N2O3 and a molecular weight of 316.4 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both nitrogen and oxygen atoms in the structure suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

The synthesis of Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of functional groups: Functional groups such as the benzyl group and the carboxylate group are introduced through substitution reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The presence of functional groups like the benzyl and carboxylate groups can enhance the compound’s affinity and specificity for its targets, leading to desired biological effects .

Comparison with Similar Compounds

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the functional groups attached to the rings.

    Diazaspiro compounds: Compounds with two nitrogen atoms in the spirocyclic structure, which may exhibit different reactivity and biological activity.

    Oxaspiro compounds: Compounds with oxygen atoms in the spirocyclic structure, which can have unique chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the spirocyclic core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-16-8-4-5-9-18(19-16)10-12-20(13-11-18)17(22)23-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQAACZBOUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183782
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-19-7
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 2
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 3
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 4
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 5
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 6
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.